molecular formula C18H12N2O3S2 B216304 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B216304
M. Wt: 368.4 g/mol
InChI Key: NXSISTWUDFKGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BMQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BMQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several advantages for lab experiments, including its high purity and good yields. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, including its use as a potential therapeutic agent for cancer, inflammation, and bacterial infections. Further studies are needed to fully understand the mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and to identify its molecular targets. In addition, future research should focus on developing more efficient synthesis methods for 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with 2,3-dichloro-1,4-naphthoquinone. The final product is obtained by the reaction of the intermediate with 2,3-dichloro-1,4-benzoquinone. The synthesis method has been optimized to yield high purity 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one with good yields.

Scientific Research Applications

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential in various scientific research applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antibacterial agent. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

Product Name

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Molecular Formula

C18H12N2O3S2

Molecular Weight

368.4 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C18H12N2O3S2/c1-9-10-6-13-14(23-8-22-13)7-12(10)19-17(21)16(9)25-18-20-11-4-2-3-5-15(11)24-18/h2-7H,8H2,1H3,(H,19,21)

InChI Key

NXSISTWUDFKGKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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